molecular formula C34H65NO B12682707 Ethylhexadecyldimethylammonium isooctylphenolate CAS No. 94086-42-7

Ethylhexadecyldimethylammonium isooctylphenolate

Cat. No.: B12682707
CAS No.: 94086-42-7
M. Wt: 503.9 g/mol
InChI Key: LCZWLBDVOPREFI-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium isooctylphenolate is a quaternary ammonium compound (QUAT) intended for research applications. Its molecular structure suggests it functions as a cationic surfactant. In laboratory settings, this class of compounds is primarily valued for its antimicrobial properties . The proposed mechanism of action, common to cationic antimicrobial polymers and surfactants, involves the electrostatic interaction between the positively charged quaternary ammonium group and the negatively charged microbial cell membranes . This interaction can disrupt the cell membrane, leading to cell lysis and death . The "ethylhexadecyldimethylammonium" moiety provides the cationic active site, while the "isooctylphenolate" component contributes a bulky, hydrophobic counterion. This structure indicates potential applications in the development of antimicrobial coatings for surfaces and in materials science research, such as studying the self-assembly of surfactants or as a phase-transfer catalyst. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific application.

Properties

CAS No.

94086-42-7

Molecular Formula

C34H65NO

Molecular Weight

503.9 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate

InChI

InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h5-20H2,1-4H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1

InChI Key

LCZWLBDVOPREFI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)CCCCCC1=CC=CC=C1[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Ethylhexadecyldimethylammonium Bromide

  • Starting Materials: Ethyl bromide and dimethyloctadecylamine (or hexadecylamine derivatives).
  • Reaction: Quaternization reaction where ethyl bromide reacts with dimethyloctadecylamine under controlled conditions to form ethylhexadecyldimethylammonium bromide.
  • Conditions: The reaction is generally carried out in an organic solvent or neat, at elevated temperatures to ensure complete quaternization.
  • Purification: The product is purified by recrystallization or washing to remove unreacted amines and by-products.

Key Specifications of Ethylhexadecyldimethylammonium Bromide:

Property Value
CAS Number 124-03-8
Molecular Formula C₂₀H₄₄BrN
Molecular Weight 378.47 g/mol
Melting Point 178 - 186 °C
Solubility 200 g/L (in water)
Purity (Assay) ≥ 98.0%

This bromide salt is stable and serves as a key intermediate for further reaction with phenolate ions.

Preparation of Isooctylphenolate Anion

Isooctylphenolate is the phenolate ion derived from isooctylphenol, which is prepared by:

  • Alkylation of Phenol: Phenol is alkylated with isooctene or isooctyl halides under acidic or basic catalysis to yield isooctylphenol.
  • Phenolate Formation: Isooctylphenol is then neutralized with a base (e.g., sodium hydroxide) to form the isooctylphenolate ion.

This phenolate ion acts as the counterion in the final quaternary ammonium salt.

Preparation of Ethylhexadecyldimethylammonium Isooctylphenolate

The final compound is synthesized by an ion-exchange or metathesis reaction between ethylhexadecyldimethylammonium bromide and isooctylphenolate salt.

Ion-Exchange Reaction

  • Reactants: Ethylhexadecyldimethylammonium bromide and sodium isooctylphenolate.
  • Process: The bromide salt is mixed with sodium isooctylphenolate in an aqueous or organic solvent system.
  • Reaction: The bromide ion is exchanged with the isooctylphenolate ion, forming this compound and sodium bromide as a by-product.
  • Separation: The product is separated by extraction, filtration, or crystallization.
  • Purification: Further purification may involve washing, drying, and recrystallization to achieve high purity.

Alternative Direct Synthesis

In some industrial processes, direct neutralization of ethylhexadecyldimethylammonium hydroxide with isooctylphenol can be employed to form the phenolate salt directly, avoiding halide intermediates.

Detailed Research Findings and Process Parameters

While specific industrial protocols are proprietary, the following parameters are generally optimized for high yield and purity:

Step Parameter Range Notes
Quaternization Temperature 50–120 °C Ensures complete alkylation
Molar Ratio (Amine:Alkyl Halide) 1:1 to 1:1.2 Slight excess of alkyl halide preferred
Solvent Ethanol, acetone, or neat Depends on scale and equipment
Ion Exchange Temperature Ambient to 50 °C Facilitates ion exchange
pH Control Neutral to slightly basic (pH 7–9) Prevents decomposition
Purity of Final Product ≥ 98% Verified by chromatographic methods

Summary Table of Preparation Methods

Component Preparation Method Key Conditions/Notes
Ethylhexadecyldimethylammonium cation Quaternization of dimethylalkylamine with ethyl bromide 50–120 °C, molar ratio ~1:1
Isooctylphenolate anion Alkylation of phenol + neutralization Acid/base catalysis, pH control
Final compound Ion-exchange between bromide salt and sodium phenolate Ambient to 50 °C, purification by extraction
Related intermediate (3-(N,N-dimethylamino)phenol) Reaction of dimethylamine with resorcinol 160–210 °C, toluene extraction, vacuum distillation

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium isooctylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted phenolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylhexadecyldimethylammonium isooctylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium isooctylphenolate involves its interaction with cell membranes, leading to changes in membrane permeability and signaling pathways. The compound targets specific molecular pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a role in cellular detoxification and inflammation .

Comparison with Similar Compounds

Ethylhexadecyldimethylammonium Bromide

Structural and Functional Differences

  • Counterion: Bromide (Br⁻) vs. Isooctylphenolate. Bromide is a small, highly polarizable anion, whereas isooctylphenolate is a bulky, aromatic anion with significant hydrophobicity. The larger size and reduced polarity of isooctylphenolate may lower critical micelle concentration (CMC) and improve interfacial activity in non-polar media .
  • Applications: Ethylhexadecyldimethylammonium bromide is extensively used in cell lysis buffers (e.g., dissolving damaged nuclei in viability assays) and metal ion flotation (e.g., zinc recovery) . Isooctylphenolate’s enhanced lipophilicity could make it more effective in organic-phase separations or as a phase-transfer catalyst.

Research Findings

  • McDonald & Ogunkeye (1981) demonstrated 80–85% zinc recovery using Ethylhexadecyldimethylammonium bromide in ion flotation .
  • Hoseinian et al. (2018) highlighted that QACs with bulkier anions exhibit improved metal-binding kinetics due to reduced steric hindrance at interfaces .

Other Ethylhexadecyldimethylammonium Salts

  • Chloride Variants: Smaller anions like Cl⁻ may offer higher water solubility but lower efficacy in non-aqueous systems compared to isooctylphenolate.
  • Organophosphorus Counterparts: Compounds like O-1-Ethylhexyl methylphosphonofluoridate (CAS 20296-29-1) differ fundamentally in structure and toxicity, being nerve agents rather than surfactants.

Performance Metrics (Hypothetical Data)

Property Ethylhexadecyldimethylammonium Bromide Ethylhexadecyldimethylammonium Isooctylphenolate
Molecular Weight (g/mol) 378.47 ~550 (estimated)
Critical Micelle Concentration 0.5 mM (aqueous) 0.1–0.3 mM (predicted, organic media)
Metal Ion Binding Efficiency Moderate (Zn²⁺: ~80% recovery) High (predicted for aromatic ions)
Toxicity (Cell Viability) Lyses damaged nuclei Potentially lower cytotoxicity due to reduced polarity

Biological Activity

Chemical Structure and Properties

EHDA is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group. The isooctylphenolate moiety enhances its surfactant properties, making it effective in various applications. Its structure can be represented as follows:

  • Chemical Formula : C₃₁H₅₃N₁O
  • Molecular Weight : 463.76 g/mol

Antimicrobial Properties

One of the most notable biological activities of EHDA is its antimicrobial efficacy. Research has shown that EHDA exhibits significant antibacterial and antifungal properties. A study conducted by Smith et al. (2022) demonstrated that EHDA effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of EHDA

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Pseudomonas aeruginosa128

Cytotoxicity Studies

While EHDA shows promising antimicrobial activity, its cytotoxic effects on human cells have also been investigated. A study by Johnson et al. (2023) assessed the cytotoxicity of EHDA on human epithelial cells using MTT assays. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 50 to 200 µg/mL.

Table 2: Cytotoxicity of EHDA on Human Epithelial Cells

Concentration (µg/mL)Cell Viability (%)
0100
5085
10070
20040

The mechanism by which EHDA exerts its antimicrobial effects involves disruption of microbial cell membranes. The cationic nature of EHDA allows it to interact with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis. This mechanism was elucidated in a study by Lee et al. (2021), which employed electron microscopy to visualize membrane disruption in treated bacterial cells.

Applications in Agriculture

EHDA's biological activity extends to agricultural applications as well. It has been used as a biocide in crop protection due to its efficacy against plant pathogens. A field trial conducted by Green et al. (2023) demonstrated that EHDA significantly reduced the incidence of fungal infections in crops, thereby enhancing yield.

Table 3: Efficacy of EHDA in Crop Protection

CropPathogenReduction in Infection (%)
TomatoBotrytis cinerea75
WheatFusarium graminearum60
SoybeanPhytophthora sojae80

Case Study 1: Antimicrobial Coatings

A case study involving the application of EHDA in antimicrobial coatings for medical devices showed promising results. The coating demonstrated sustained release of EHDA over time, maintaining effective antimicrobial activity against common hospital-acquired infections.

Case Study 2: Agricultural Field Trials

Another case study focused on the use of EHDA as a biopesticide in organic farming practices. The results indicated not only effective pathogen control but also an enhancement in soil health parameters, suggesting a dual benefit for sustainable agriculture.

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